D-Glucose-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D |

InChI Key |

GZCGUPFRVQAUEE-JKMJYBEYSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-d7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of D-Glucose-d7, its Chemical Profile, and Applications in Metabolic Research

Introduction

This compound is a stable isotope-labeled form of D-glucose where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a powerful tool for researchers, scientists, and drug development professionals in tracing metabolic pathways. Its increased molecular weight allows for clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses, enabling precise tracking and quantification of glucose metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of this compound, its chemical structure, and detailed methodologies for its application in metabolic research.

Chemical Structure and Properties

This compound is structurally identical to D-glucose, with the exception of the seven deuterium atoms. The deuteration does not significantly alter its chemical or biological properties, allowing it to be metabolized by cells in the same manner as natural glucose.

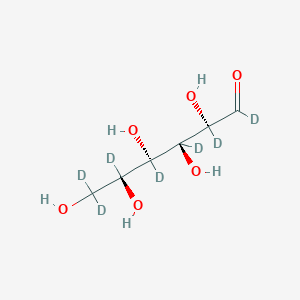

Caption: The chemical structure of this compound in its open-chain form.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₅D₇O₆ | [1] |

| Molecular Weight | 187.20 g/mol | [1][2] |

| CAS Number | 66034-51-3 | [2] |

| Appearance | White to off-white solid powder | |

| Isotopic Purity | Typically ≥98% | [3] |

| Synonyms | Glucose-d7, D-(+)-Glucose-d7, Dextrose-d7 | [3] |

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer to study metabolic pathways.[3] By introducing this compound into a biological system, researchers can track the fate of the deuterium-labeled glucose molecules as they are processed through various metabolic routes, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This enables the quantification of metabolic fluxes and provides insights into how disease states or drug treatments affect cellular metabolism.[4]

Experimental Protocols

While this compound is typically commercially available, its application in metabolic tracing studies requires specific experimental protocols. Below is a detailed methodology for a key application: in vivo metabolic flux analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vivo Metabolic Flux Analysis in a Mouse Model Using this compound and LC-MS

1. Objective: To quantify the flux of glucose through central carbon metabolism in a mouse model of a specific disease or in response to a therapeutic agent.

2. Materials:

-

This compound (sterile, high purity)

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Tissue collection tools (forceps, scalpels)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Internal standards for LC-MS analysis

-

LC-MS system

3. Methodology:

-

Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.[4]

-

Fast animals for a predetermined period (e.g., 6 hours) to achieve a basal metabolic state, with free access to water.

-

-

This compound Administration:

-

Prepare a sterile solution of this compound in saline at a concentration suitable for injection (e.g., 100 mg/mL).

-

Administer the this compound solution to the animals via intraperitoneal (IP) or intravenous (IV) injection. A typical dose might be 2 g/kg of body weight. The route of administration will depend on the experimental design.[4]

-

-

Sample Collection:

-

At specific time points post-injection (e.g., 15, 30, 60, 120 minutes), collect small blood samples (~20-50 µL) from the tail vein into heparinized tubes.

-

At the final time point, euthanize the animal under deep anesthesia and rapidly collect tissues of interest (e.g., liver, tumor, brain).

-

Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[4]

-

Centrifuge the blood samples to separate the plasma and store it at -80°C.

-

-

Metabolite Extraction:

-

For plasma samples, add a volume of cold extraction solvent (e.g., 4 volumes of 80% methanol) to precipitate proteins.

-

For tissue samples, homogenize the frozen tissue in the cold extraction solvent.

-

Vortex all samples and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

-

LC-MS Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water) containing internal standards.

-

Inject the samples into the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

-

Detect the mass isotopologues of glucose and its downstream metabolites using the mass spectrometer in either positive or negative ion mode.

-

-

Data Analysis:

-

Integrate the peak areas for the different mass isotopologues of each metabolite.

-

Correct for the natural abundance of isotopes.

-

Calculate the fractional enrichment of deuterium in each metabolite over time to determine the metabolic flux.

-

Visualizations

Signaling Pathway: Glycolysis

The following diagram illustrates the central metabolic pathway of glycolysis, where glucose is converted into pyruvate.

Caption: The Glycolysis Pathway.

Experimental Workflow: In Vivo Metabolic Tracing

The diagram below outlines the logical flow of an in vivo metabolic tracing experiment using this compound.

Caption: Experimental workflow for in vivo metabolic tracing.

References

Physical and chemical properties of D-Glucose-d7.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-d7. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This guide includes key physical and chemical data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this compound in metabolic research.

Core Physical and Chemical Properties

This compound, a deuterated form of D-Glucose, is a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways.[1][2] Its physical and chemical characteristics are fundamental to its application in various research fields.

Physical Properties

This compound is typically a white to off-white solid powder.[3] Key physical data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Appearance | White to Off-White Solid Powder | [3][4] |

| Melting Point | 150-152 °C (decomposes) | [5][6] |

| Optical Activity | [α]25/D +52.0°, c = 2 in H2O (with a trace of NH4OH) | [4][5] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol (B129727). May also be soluble in DMSO and DMF. | [3][4] |

Chemical Properties

The chemical properties of this compound are essential for its use in experimental settings. These properties are detailed in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅D₇O₆ | [3][5] |

| Molecular Weight | 187.20 g/mol | [3][7][8] |

| Exact Mass | 187.10732532 Da | [7][8] |

| Isotopic Purity | ≥97-98 atom % D | [1][5] |

| Chemical Purity | ≥98-99% | [5][9] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Complexity | 138 | [3][7] |

| LogP | -2.9 | [3][7] |

| InChI Key | GZCGUPFRVQAUEE-JKMJYBEYSA-N | [3][7] |

| SMILES | [2H]C(=O)--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(C([2H])([2H])O)O)O)O)O | [3][7] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of the alpha-D-Glucose-d7 pyranose form.

Experimental Protocols

This compound is a powerful tool for tracing metabolic pathways in vivo, providing insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic routes.[10] Its primary analytical applications involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Isotope Tracer Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general guideline for the analysis of this compound and its metabolites in plasma samples.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent (e.g., 80% methanol in water).[11]

-

Add an appropriate amount of an internal standard.

-

Vortex the mixture vigorously for 1 minute.[11]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a new microcentrifuge tube.[11]

-

Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.[11]

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[11]

2. Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide phase) is often suitable for retaining and separating glucose.[11]

-

Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient: A gradient from a high organic to a higher aqueous percentage is typically used. The specific gradient profile will need to be optimized.[11]

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).[11]

3. Mass Spectrometry (MS/MS):

-

In tandem mass spectrometry, select unique precursor and product ion transitions for both the analyte and the internal standard to minimize overlap.[11]

-

Utilize high-purity isotopic standards to minimize interference from unlabeled impurities.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules like D-Glucose.[12] A combination of 1D and 2D NMR techniques is often employed for complete structural assignment.[12][13]

General Protocol Outline:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

1D ¹H-NMR: Acquire a one-dimensional proton NMR spectrum to identify the proton signals.

-

1D ¹³C-NMR and DEPT: Obtain one-dimensional carbon-13 and Distortionless Enhancement by Polarization Transfer spectra to identify carbon signals and their multiplicities.[12]

-

2D COSY (Correlation Spectroscopy): Use a COSY experiment to identify proton-proton couplings and overcome signal overlap in the 1D spectrum.[12][14]

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments are used to correlate proton and carbon signals, assigning protons to their directly attached carbons.[12]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique helps in identifying long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.[12]

-

Data Analysis: The collected spectral data are processed and analyzed to assign all proton and carbon signals and confirm the structure of this compound.[12]

Applications in Research

This compound is extensively used as a tracer in metabolic research to:

-

Quantify metabolic fluxes through key pathways like glycolysis and the TCA cycle.[10]

-

Monitor the dynamic processes of macromolecule formation, such as lipids, DNA, and glycogen.[15]

-

Visualize de novo lipogenesis in living cells.[15]

-

Serve as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

-

Assess the contribution of glucose to the biosynthesis of other molecules.[10]

-

Investigate metabolic reprogramming in various disease states, including cancer.[10]

Workflow for a Metabolic Tracing Experiment

The following diagram illustrates a typical workflow for an in vivo metabolic tracing experiment using this compound.

Caption: Workflow of an in vivo metabolic tracing study using this compound.

References

- 1. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (glucose d7) | Endogenous Metabolite | 66034-51-3 | Invivochem [invivochem.com]

- 4. D-Glucose-1,2,3,4,5,6,6-d7 CAS#: 23403-54-5 [m.chemicalbook.com]

- 5. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]

- 6. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]

- 7. D-Glucose (1,2,3,4,5,6,6-D7, 97-98%) | C6H12O6 | CID 87229000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha-D-glucose-d7 | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 14. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

D-Glucose-d7: A Technical Guide for Researchers

An In-depth Examination of a Key Isotopic Tracer in Metabolic Research

This technical guide provides a comprehensive overview of D-Glucose-d7, a deuterated analog of D-glucose, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, and explores its critical applications in metabolic tracer studies, particularly in metabolic flux analysis and the investigation of de novo fatty acid synthesis.

Core Properties of this compound

This compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical properties.

| Property | Value | References |

| CAS Number | 66034-51-3 | [1] |

| Molecular Formula | C₆H₅D₇O₆ | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

| Synonyms | D-(+)-Glucose-d7, Dextrose-d7, Glucose-d7 | [1] |

Applications in Metabolic Research

This compound is extensively utilized as a tracer in metabolic studies to elucidate the intricate network of biochemical pathways. Its primary applications lie in metabolic flux analysis and in tracking the synthesis of fatty acids.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell.[2] this compound, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the journey of glucose-derived carbon and hydrogen atoms through various metabolic pathways.[2][3] This enables the quantification of fluxes through key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][4]

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.

De Novo Fatty Acid Synthesis

This compound is also instrumental in studying de novo lipogenesis, the process by which cells synthesize fatty acids from non-lipid precursors like glucose.[5] By tracing the incorporation of deuterium from this compound into the fatty acid carbon backbone, researchers can quantify the contribution of glucose to lipid synthesis.[5] This is particularly relevant in fields like cancer research, where altered lipid metabolism is a hallmark of many malignancies.

The metabolic pathway from glucose to fatty acids involves a series of enzymatic reactions that can be traced using this compound.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A general protocol for preparing plasma samples for the analysis of this compound and its metabolites is as follows. Note that optimization may be necessary depending on the specific experimental conditions.

-

Protein Precipitation : To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent, such as 80% methanol (B129727) in water. An appropriate amount of an internal standard should also be added at this stage. Vortex the mixture vigorously for 1 minute.[2]

-

Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.[2]

-

Drying : The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a solvent compatible with the analytical platform.[2]

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its utility in metabolic flux analysis and in tracing de novo fatty acid synthesis provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies outlined in this guide offer a starting point for the design and execution of robust and informative metabolic tracer studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]

- 5. D-Glucose (U-¹³Câ, 99%; 1,2,3,4,5,6,6-Dâ, 97%) Cambridge Isotope Laboratories, CDLM-3813-5 [isotope.com]

D-Glucose-d7 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glucose-d7, a stable isotope-labeled glucose analog, and its application as a powerful metabolic tracer in scientific research and drug development. We will delve into its core properties, detailed experimental protocols, and the interpretation of quantitative data, offering a technical resource for professionals in the field.

Core Principles of this compound as a Metabolic Tracer

This compound is a form of glucose where seven hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612) (²H or D). This isotopic labeling allows researchers to track the metabolic fate of glucose through various biochemical pathways. The increased mass of this compound and its downstream metabolites can be detected and quantified using techniques such as mass spectrometry (MS) and visualized through advanced imaging methods like Stimulated Raman Scattering (SRS) microscopy.

The primary applications of this compound in metabolic research include:

-

Tracing Central Carbon Metabolism: Following the deuterium labels through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle to elucidate pathway activity and flux.

-

Investigating De Novo Lipogenesis: Tracking the incorporation of deuterium from glucose into newly synthesized fatty acids and lipids, a critical process in various diseases, including cancer.[1]

-

Quantitative Metabolic Flux Analysis: Determining the rates of metabolic reactions to understand cellular physiology in health and disease.

-

In Vivo Metabolic Imaging: Visualizing metabolic processes in living cells and organisms with high spatial resolution.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a metabolic tracer.

| Property | Value |

| Chemical Formula | C₆H₅D₇O₆ |

| Molecular Weight | Approximately 187.20 g/mol |

| Isotopic Purity (D) | Typically ≥97 atom % D |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Room temperature, protected from light and moisture |

Data Presentation: Quantitative Insights from this compound Tracing

The use of this compound enables the acquisition of precise quantitative data on metabolic fluxes and the relative contributions of glucose to various biosynthetic pathways. This data is often presented as mass isotopomer distributions (MIDs) in mass spectrometry or as signal intensities in SRS microscopy.

Mass Isotopomer Distribution (MID) Analysis

MID analysis is a key technique for interpreting data from stable isotope tracing experiments. It quantifies the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite.

Table 1: Illustrative Mass Isotopomer Distribution of a Downstream Metabolite after this compound Labeling

| Isotopologue | Abundance (%) in Control Cells | Abundance (%) in Treated Cells | Interpretation |

| M+0 | 85.2 | 70.5 | Represents the unlabeled fraction of the metabolite. |

| M+1 | 10.3 | 18.9 | Indicates the incorporation of one deuterium atom from this compound. |

| M+2 | 3.1 | 8.2 | Represents the incorporation of two deuterium atoms. |

| M+3 | 1.4 | 2.4 | Indicates the incorporation of three deuterium atoms. |

This table presents hypothetical data to illustrate the concept of MID analysis. Actual results will vary depending on the experimental conditions.

Stimulated Raman Scattering (SRS) Microscopy Signal Quantification

SRS microscopy allows for the label-free imaging of metabolites based on their intrinsic vibrational properties. When using this compound, the carbon-deuterium (C-D) bonds provide a unique vibrational signature in a region of the Raman spectrum that is typically silent in biological samples. The intensity of the SRS signal is directly proportional to the concentration of the C-D bonds, enabling quantitative analysis of de novo lipogenesis and other metabolic processes.[1][2]

Table 2: Quantitative Analysis of Lipid Droplet Synthesis using this compound and SRS Microscopy

| Cell Line | Condition | Mean SRS Intensity at C-D peak (a.u.) | Fold Change vs. Control |

| Pancreatic Cancer Cells | Control | 150 ± 15 | - |

| Pancreatic Cancer Cells | Drug Treatment | 75 ± 10 | 0.5 |

| Prostate Cancer Cells | Control | 80 ± 12 | - |

| Prostate Cancer Cells | Drug Treatment | 60 ± 8 | 0.75 |

This table showcases representative quantitative data from SRS microscopy experiments, demonstrating the ability to measure changes in lipid synthesis upon drug treatment.[3][4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data from this compound tracing studies. Below are methodologies for key experiments.

Mass Spectrometry-Based Metabolomics

This protocol outlines the general steps for a targeted metabolomics experiment using this compound to quantify the labeling of central carbon metabolism intermediates.

Protocol 1: LC-MS/MS Analysis of this compound Labeled Metabolites

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing this compound in place of unlabeled glucose. The concentration of this compound should be equivalent to the glucose concentration in the standard medium.

-

Incubate the cells for a predetermined time to allow for the incorporation of the tracer into downstream metabolites. This time will vary depending on the metabolic pathway of interest.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the samples and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

-

Detect and quantify the mass isotopologues of the target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data to obtain the peak areas for each isotopologue of the metabolites of interest.

-

Calculate the mass isotopomer distribution (MID) for each metabolite.

-

Correct for the natural abundance of stable isotopes.

-

Perform statistical analysis to identify significant changes in labeling patterns between different experimental conditions.

-

Stimulated Raman Scattering (SRS) Microscopy

This protocol describes the use of SRS microscopy to visualize and quantify de novo lipogenesis from this compound.

Protocol 2: SRS Microscopy of de novo Lipogenesis

-

Cell Culture and Labeling:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Replace the standard growth medium with a labeling medium containing this compound.

-

Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for the synthesis and accumulation of deuterated lipids in lipid droplets.[2]

-

-

SRS Microscopy Imaging:

-

Mount the glass-bottom dish on the stage of an SRS microscope.

-

Tune the SRS microscope to the C-D vibrational frequency (around 2100-2200 cm⁻¹) to specifically image the deuterated lipids.

-

Acquire images of the cells, focusing on the lipid droplets.

-

As a control, acquire images at an off-resonance frequency to assess the background signal.

-

-

Image Analysis and Quantification:

-

Use image analysis software to segment the lipid droplets in the SRS images.

-

Measure the mean SRS intensity within the segmented lipid droplets.

-

Quantify the total amount of deuterated lipid per cell by summing the intensities of all lipid droplets.

-

Compare the SRS signal intensity between different experimental groups to determine the relative rates of de novo lipogenesis.[3][4]

-

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms and the sequence of experimental steps is crucial for designing and interpreting metabolic tracing studies. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its ability to trace the fate of glucose through key metabolic pathways provides invaluable quantitative data for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. By following the detailed protocols and data analysis strategies outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific discoveries.

References

Principle of Metabolic Labeling with Deuterated Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of metabolic labeling with deuterated glucose ([²H]-glucose). This powerful technique enables the tracing of glucose metabolism in various biological systems, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. By replacing hydrogen atoms with their stable isotope, deuterium (B1214612), researchers can track the fate of glucose carbons and hydrogens through key metabolic pathways, providing a dynamic view of cellular metabolic fluxes.

Core Principles of Deuterated Glucose Labeling

Metabolic labeling with deuterated glucose is predicated on the introduction of glucose molecules containing deuterium atoms into a biological system. These labeled glucose molecules are then taken up by cells and processed through central carbon metabolism. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to detect the incorporation of deuterium into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic pathway activity.[1][2][3]

The choice of deuterated glucose isotopologue is critical and depends on the specific metabolic pathway under investigation. Commonly used tracers include:

-

[6,6-²H₂]-glucose (D-Glucose-d₂): Deuterium labels on the C6 position are less likely to be lost during the initial steps of glycolysis, making this tracer particularly useful for measuring glucose turnover and flux through the lower part of glycolysis and into the tricarboxylic acid (TCA) cycle.[4]

-

[1,2,3,4,5,6,6-²H₇]-glucose (D-Glucose-d₇): This heavily labeled glucose provides a stronger signal in downstream metabolites and can offer more comprehensive insights into various pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and redox metabolism.[4][5]

-

Other positional isomers: Isotopologues like [1-²H]-glucose or [3-²H]-glucose can be used to probe specific enzymatic reactions and pathway branch points.[6]

The fundamental advantage of using deuterium is that it is a stable, non-radioactive isotope, making it safe for in vivo studies in both animals and humans.[3][7] Furthermore, the low natural abundance of deuterium results in a low background signal, enhancing the sensitivity of detection.[5]

Key Applications in Research and Drug Development

The ability to trace glucose metabolism has profound implications for various research areas:

-

Oncology: Cancer cells often exhibit altered glucose metabolism, famously known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[8] Deuterated glucose labeling allows for the in vivo and in vitro quantification of this metabolic reprogramming, providing a means to assess tumor progression and response to therapies that target cancer metabolism.[3][9]

-

Neuroscience: The brain is highly dependent on glucose as its primary energy source. Deuterium metabolic imaging (DMI), an application of deuterated glucose labeling with magnetic resonance spectroscopy (MRS), enables the non-invasive, real-time mapping of glucose metabolism in the brain.[10][11] This has significant potential for studying neurological disorders and brain function.

-

Metabolic Diseases: Research into conditions like diabetes and obesity benefits from the ability to track glucose uptake, storage, and utilization in different tissues. Deuterated glucose can be used to measure whole-body and tissue-specific glucose kinetics.[4]

-

Drug Discovery and Development: By assessing how a drug candidate alters metabolic fluxes, researchers can gain insights into its mechanism of action and pharmacodynamic effects.[10] This is valuable for identifying novel drug targets and evaluating the efficacy of metabolic modulators.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments involving deuterated glucose labeling.

In Vitro Cell Culture Labeling

This protocol outlines the steps for labeling cultured mammalian cells with deuterated glucose to study cellular metabolism.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and pyruvate-free culture medium

-

Deuterated glucose (e.g., [6,6-²H₂]-glucose or [D₇]-glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose (typically matching the glucose concentration of standard medium, e.g., 11 mM) and dialyzed FBS.

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed deuterated glucose-containing medium to the cells.

-

-

Incubation: Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to days to achieve isotopic steady-state.

-

Metabolite Quenching and Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Add ice-cold quenching solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to halt enzymatic activity.

-

Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis: The metabolite extract can then be dried down and reconstituted in a suitable solvent for MS or NMR analysis.

In Vivo Labeling in Mouse Models

This protocol provides a general framework for administering deuterated glucose to mice to study systemic and tissue-specific metabolism.

Materials:

-

Mice (specific strain and age as required by the study)

-

Deuterated glucose solution (sterile)

-

Administration route equipment (e.g., gavage needles for oral administration, syringes for intravenous or intraperitoneal injection)

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Anesthesia and euthanasia supplies

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Acclimatization and Fasting: Acclimate mice to the experimental conditions. Depending on the study design, mice may be fasted to reduce variability in endogenous glucose levels.[1]

-

Deuterated Glucose Administration:

-

Oral Gavage: Dissolve deuterated glucose in water and administer a defined dose based on body weight.

-

Intravenous (IV) or Intraperitoneal (IP) Injection: Administer a sterile solution of deuterated glucose. IV administration provides rapid systemic distribution, while IP is a common alternative.[12]

-

Drinking Water: For long-term labeling, deuterated glucose can be added to the drinking water.

-

-

Blood Sampling: Collect blood samples at various time points post-administration to monitor the concentration and isotopic enrichment of glucose and its metabolites in circulation.

-

Tissue Harvesting:

-

At the designated endpoint, euthanize the mouse.

-

Rapidly dissect the tissues of interest.

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

Pulverize the frozen tissue into a fine powder under liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

-

Centrifuge to separate the polar metabolites, lipids, and protein pellets.

-

Collect the polar phase for analysis of glucose and its downstream metabolites.

-

-

Sample Preparation for Analysis: Prepare the tissue extracts for MS or NMR analysis as described for in vitro samples.

Data Presentation: Quantitative Insights

The quantitative data derived from deuterated glucose labeling experiments are crucial for interpreting metabolic phenotypes. Below are tables summarizing typical quantitative data obtained from such studies.

| Parameter | Cell Type | Deuterated Glucose Tracer | Labeling Time (hours) | Isotopic Enrichment (%) in Lactate | Reference |

| Glycolytic Flux | A549 Lung Carcinoma | [1,2-¹³C]-glucose (as a proxy for glycolytic flux measurement) | 24 | Not directly reported for deuterium, but this tracer is optimal for glycolysis flux estimation. | --INVALID-LINK-- |

| Lactate Production | Human Brain (in vivo) | [6,6-²H₂]-glucose | ~1-2 | Variable, allows for calculation of Cerebral Metabolic Rate of Lactate (CMRLac). | [11] |

| TCA Cycle Activity | Human Brain (in vivo) | [6,6-²H₂]-glucose | ~1-2 | Variable, allows for calculation of TCA cycle flux (VTCA) from labeled glutamate/glutamine. | [11] |

| NADPH Production | Various | [1-²H]-glucose or [3-²H]-glucose | Variable | Used to quantify NADPH redox activity. | [6] |

Table 1: Representative Quantitative Data from Deuterated Glucose Labeling Experiments.

| Tissue | Parameter | Value in Gray Matter | Value in White Matter | Fold Difference (GM/WM) | Reference |

| Human Brain | Glucose Transport (Tmax) | Higher | Lower | ~2.0 | [11] |

| Human Brain | Glucose Consumption (CMRGlc) | Higher | Lower | ~2.5 | [11] |

| Human Brain | TCA Cycle Flux (VTCA) | Higher | Lower | ~1.7 | [11] |

Table 2: Comparison of Glucose Metabolism Rates in Human Brain Gray and White Matter. [11]

Mandatory Visualizations

Diagrams are essential for illustrating the complex relationships in metabolic pathways and experimental procedures.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Applications of D-Glucose-d7 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of D-Glucose-d7, a stable isotope-labeled glucose molecule, in biomedical research. Its unique properties make it a powerful tool for tracing metabolic pathways, quantifying metabolic fluxes, and visualizing metabolic processes in vitro and in vivo. This guide will delve into its core applications, provide detailed experimental protocols, present available quantitative data, and illustrate key concepts with diagrams.

Core Applications of this compound

This compound is a form of glucose where seven hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic labeling allows researchers to track the fate of glucose molecules through various metabolic pathways without the use of radioactive tracers. The primary analytical techniques used to detect this compound and its metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. More recently, its application has been extended to advanced imaging techniques.

Metabolic Tracer Studies

This compound serves as an invaluable tracer to elucidate the intricate network of metabolic reactions. By introducing this compound into a biological system, researchers can follow the incorporation of deuterium into downstream metabolites, providing insights into the activity of specific pathways.

-

Glycolysis and Gluconeogenesis: Tracing the deuterium label from this compound through the intermediates of glycolysis allows for the quantification of glycolytic flux. Conversely, it can be used to study the reverse pathway of gluconeogenesis.

-

Tricarboxylic Acid (TCA) Cycle: The entry of deuterium-labeled pyruvate (B1213749) (derived from this compound) into the TCA cycle enables the study of citrate (B86180) synthesis and subsequent intermediates, offering a window into mitochondrial respiration and energy metabolism.

-

De Novo Lipogenesis: this compound is a key tracer for monitoring the synthesis of fatty acids from non-lipid precursors.[1] The incorporation of deuterium into newly synthesized lipids can be quantified to assess the rate of de novo lipogenesis, a pathway often dysregulated in metabolic diseases and cancer.[1]

-

Pentose Phosphate Pathway (PPP): While less direct than specifically labeled glucose tracers, this compound can provide information on the activity of the PPP, a crucial pathway for producing NADPH and precursors for nucleotide synthesis.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions. While universally 13C-labeled glucose is often considered the gold standard for delineating central carbon metabolism, deuterated glucose tracers like this compound provide unique insights into redox metabolism, particularly the generation and consumption of NADPH.[2]

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that allows for the in vivo assessment of the transport, uptake, and metabolism of deuterated molecules.[3] this compound has shown significant advantages over other deuterated glucose isotopes, such as D-Glucose-d2, in DMI studies. The higher number of deuterium atoms in this compound results in larger signals from both glucose and its downstream metabolites, including deuterated water (HDO), glutamate, and glutamine (Glx), and lactate.[3][4] This enhanced signal allows for improved mapping of metabolic activity in tissues like the brain.[5]

Stimulated Raman Scattering (SRS) Microscopy

Stimulated Raman Scattering (SRS) microscopy is a vibrational imaging technique that can visualize the distribution of specific molecules without the need for fluorescent labels. The carbon-deuterium (C-D) bond has a unique Raman scattering frequency that falls within a "silent" region of the cellular Raman spectrum, providing a high-contrast signal for imaging.[6][7] By introducing this compound, researchers can visualize the incorporation of deuterium into various macromolecules like lipids, proteins, and glycogen (B147801) in living cells and tissues with subcellular resolution.[6] This technique, termed Spectral TRacIng of DEuterium isotope (STRIDE), allows for the visualization of metabolic dynamics in real-time.[8]

Quantitative Data

The following tables summarize available quantitative data from studies using this compound and other relevant tracers.

Table 1: Comparative Signal Enhancement in Deuterium Metabolic Imaging (DMI) of the Human Brain (this compound vs. D-Glucose-d2) [3][4]

| Metabolite | Whole-Brain Signal Ratio (this compound / D-Glucose-d2) at 100-120 min post-ingestion |

| Deuterated Water (HDO) | 1.8 ± 0.3 |

| Glutamate + Glutamine (Glx) | 1.7 ± 0.3 |

| Lactate | 1.6 ± 0.3 |

Table 2: Illustrative Isotopic Enrichment of Glycolytic Intermediates

| Metabolite | Isotopic Enrichment (Mole Percent Excess) - Placeholder |

| Glucose-6-Phosphate | Value |

| Fructose-6-Phosphate | Value |

| Pyruvate | Value |

| Lactate | Value |

Table 3: Illustrative Isotopic Enrichment of TCA Cycle Intermediates

Note: As with glycolysis, specific quantitative data for this compound is limited. The table below uses placeholders. 13C-glucose tracing studies have demonstrated the feasibility of measuring enrichment in these intermediates.[9]

| Metabolite | Isotopic Enrichment (Mole Percent Excess) - Placeholder |

| Citrate | Value |

| α-Ketoglutarate | Value |

| Succinate | Value |

| Malate | Value |

Table 4: Illustrative Deuterium Enrichment in Lipids from De Novo Lipogenesis

Note: While this compound is established as a tracer for de novo lipogenesis, specific enrichment values for individual fatty acids are not consistently reported. The following are placeholder values.

| Fatty Acid | Deuterium Enrichment (%) - Placeholder |

| Palmitate (C16:0) | Value |

| Stearate (C18:0) | Value |

| Oleate (C18:1) | Value |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Metabolic Flux Analysis using this compound

This protocol outlines a general procedure for tracing glucose metabolism in cultured cells.

Materials:

-

Cell line of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge

Methodology:

-

Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration (typically matching the glucose concentration of standard media) and dFBS.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium.

-

Incubate the cells for a predetermined time course to allow for isotopic labeling of downstream metabolites.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS to remove extracellular this compound.

-

Immediately add ice-cold extraction solvent to the cells to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet proteins and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment of deuterium in various metabolites.

In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for in vivo studies using this compound.

Materials:

-

Animal model (e.g., mouse)

-

This compound

-

Sterile saline or PBS for injection

-

Administration equipment (e.g., syringes, infusion pumps)

-

Blood collection supplies

-

Tissue collection tools

-

Liquid nitrogen

Methodology:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Tracer Preparation: Dissolve this compound in sterile saline or PBS to the desired concentration.

-

Tracer Administration: Administer the this compound solution to the animals. Common methods include:

-

Bolus Injection (Intravenous or Intraperitoneal): A single, rapid injection for studying acute metabolic changes.

-

Continuous Infusion: For achieving a metabolic steady state.

-

Oral Gavage: To mimic dietary glucose uptake.

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points to monitor the enrichment of this compound and its metabolites in the plasma.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction and Analysis: Extract metabolites from plasma and tissues and analyze by mass spectrometry to determine deuterium enrichment.

Stimulated Raman Scattering (SRS) Microscopy of De Novo Lipogenesis

This protocol describes the use of this compound for imaging lipid synthesis in cultured cells.

Materials:

-

Cell line of interest

-

Glucose-free cell culture medium

-

This compound

-

Stimulated Raman Scattering (SRS) microscope

Methodology:

-

Cell Culture and Labeling: Culture cells in a medium where the standard glucose is replaced with this compound.

-

SRS Imaging:

-

Tune the SRS microscope to the C-D bond vibration frequency (around 2100-2200 cm⁻¹).

-

Acquire images of the cells at different time points to visualize the accumulation of newly synthesized lipids containing deuterium.

-

The intensity of the C-D signal is proportional to the concentration of newly synthesized lipids.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Metabolic fate of this compound through glycolysis, the TCA cycle, and lipogenesis.

Caption: General experimental workflow for in vivo metabolic tracing with this compound.

Caption: Workflow for visualizing de novo lipogenesis using SRS microscopy with this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of biomedical researchers. Its applications in metabolic tracing, metabolic flux analysis, and advanced imaging techniques provide unparalleled insights into the complexities of cellular metabolism. The ability to track the fate of glucose in real-time and in a non-invasive manner opens up new avenues for understanding disease pathogenesis, identifying novel drug targets, and developing personalized medicine approaches. As analytical technologies continue to advance, the applications of this compound are expected to expand, further solidifying its role as a cornerstone in metabolic research.

References

- 1. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]

- 4. columbia.edu [columbia.edu]

- 5. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucose and pyruvate metabolism in severe chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

Safeguarding Your Research: An In-depth Technical Guide to the Safe Handling and Application of D-Glucose-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, application, and disposal of D-Glucose-d7, a stable isotope-labeled sugar crucial for metabolic research. By offering detailed protocols and clear data presentation, this document aims to facilitate the effective and safe use of this compound in the laboratory.

Compound Identification and Properties

This compound is a form of glucose where seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the concerns associated with radioactive isotopes.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₅D₇O₆ | [1] |

| Molecular Weight | 187.20 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid powder | [1][4] |

| Melting Point | 150-152 °C (decomposes) | [1] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | Room temperature, away from light and moisture | [1][6][7] |

| Isotopic Purity | Typically ≥97 atom % D | [1] |

Safety and Handling

While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety protocols. The safety considerations are broadly similar to those for unlabeled D-glucose.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and suitable gloves.[8][9]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.[10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10][11]

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]

Specific Handling of Deuterated Compounds

To maintain the isotopic integrity of this compound and ensure accurate experimental results, the following precautions are critical:

-

Preventing Isotopic Exchange: Avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated, as this can lead to the exchange of deuterium atoms with hydrogen.[12] Store in a dry, inert atmosphere (e.g., under argon or nitrogen).[12]

-

Minimizing Water Contamination: Use thoroughly dried glassware and handle the compound in a dry environment to prevent absorption of atmospheric moisture.[13] Single-use ampoules are recommended to avoid repeated exposure to air.[13]

Experimental Applications and Protocols

This compound is primarily used as a tracer in metabolic studies to investigate pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, often analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14][15]

Logical Workflow for a Metabolic Tracing Experiment

Detailed Experimental Protocol: In Vivo Metabolic Tracing in an Animal Model

This protocol provides a general framework for an in vivo study. Specific parameters should be optimized for the research question and animal model.

1. Preparation of this compound Solution:

-

Dissolve the required amount of this compound in a sterile vehicle, such as saline or phosphate-buffered saline (PBS), to achieve the desired concentration.[14]

-

Sterile-filter the solution before administration.[14]

2. Animal Preparation and Tracer Administration:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.[14]

-

Administer the this compound solution. Common methods include:

3. Sample Collection:

-

Blood Sampling: Collect blood at multiple time points to monitor plasma concentrations and isotopic enrichment of metabolites.[14]

-

Tissue Collection: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[14]

4. Metabolite Extraction:

-

Extract metabolites from plasma and tissues using a cold solvent mixture, such as 80:20 methanol:water.[14]

-

Homogenize tissue samples in the cold extraction solvent.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[15]

-

Collect the supernatant containing the metabolites.[15]

-

Dry the supernatant using a vacuum concentrator or a stream of nitrogen.[15]

-

Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.[15]

This compound in Glycolysis and the TCA Cycle

Waste Disposal

As this compound is a stable, non-radioactive isotope-labeled compound, its disposal is generally governed by the same regulations as for non-hazardous chemical waste.[4]

Waste Disposal Protocol

-

Segregation: Do not mix with radioactive waste. If mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste according to the properties of the other components.[4]

-

Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.[8]

-

Disposal Route: Dispose of the waste through an approved chemical waste management service. Do not discard down the drain or in regular trash.[4]

-

Documentation: Maintain records of waste disposal in accordance with institutional and local regulations.[4]

Decision Tree for this compound Waste Disposal

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound to advance their understanding of metabolic processes in health and disease. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most current information.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. promocell.com [promocell.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. cehs.siu.edu [cehs.siu.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. google.com [google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to High-Purity D-Glucose-d7 for Researchers and Drug Development Professionals

An in-depth exploration of the applications, commercial sources, and experimental considerations for utilizing deuterated glucose in metabolic research.

High-purity D-Glucose-d7, a stable isotope-labeled form of glucose, has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to act as a tracer in metabolic pathways without the safety concerns associated with radioactive isotopes makes it invaluable for studying cellular metabolism, quantifying metabolic fluxes, and serving as a robust internal standard in analytical methodologies. This technical guide provides a comprehensive overview of commercially available this compound, detailed experimental protocols for its use, and visualizations of key metabolic pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, each with specific product characteristics. For researchers and drug development professionals, selecting the appropriate grade and purity is crucial for the accuracy and reproducibility of experimental results. The following table summarizes the quantitative data from prominent commercial suppliers to facilitate a comparative analysis.

| Supplier | Product Name/Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |

| Cambridge Isotope Laboratories | DLM-2062 | 66034-51-3 | 187.20 | 97-98% | ≥98% |

| Sigma-Aldrich (Merck) | 552003 | 23403-54-5 | 187.20 | 97% | 99% (CP) |

| MedChemExpress | HY-B0389S6 | 66034-51-3 | 187.20 | Not Specified | 98.0% |

| Invivochem | V82042 | 66034-51-3 | Not Specified | Not Specified | ≥98% |

| ChemScene | CS-0376089 | 66034-51-3 | 187.20 | Not Specified | ≥98% |

Key Applications in Research and Development

The primary applications of this compound stem from its utility as a metabolic tracer and an internal standard.[1][2]

-

Metabolic Flux Analysis: By introducing this compound into cell cultures or animal models, researchers can trace the metabolic fate of glucose through various pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] The incorporation of deuterium (B1214612) into downstream metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the rates of metabolic reactions.[3][5]

-

De Novo Lipogenesis: this compound is a powerful tool for studying the synthesis of fatty acids from non-lipid precursors.[6] The deuterium atoms from glucose are incorporated into newly synthesized lipids, allowing for the direct visualization and quantification of this process, which is increasingly recognized as a hallmark of cancer and other metabolic diseases.[6][7]

-

Internal Standard for Quantification: In quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate measurement of glucose concentrations in biological samples.[8] Its chemical properties are nearly identical to endogenous glucose, ensuring similar behavior during sample preparation and analysis, while its different mass allows for its distinct detection.[8]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Metabolic Flux Analysis in Cell Culture

This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.[9]

-

Media Preparation:

-

Prepare a glucose-free version of the desired cell culture medium.

-

Dissolve this compound in the glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard growth medium).

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Aspirate the standard growth medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a time course appropriate for the metabolic pathway of interest. This can range from minutes to hours.

-

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

-

Immediately add a specific volume of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells into the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

Reconstitute the dried pellets in a solvent compatible with the analytical platform (e.g., 50:50 acetonitrile:water for LC-MS).

-

Analyze the samples by mass spectrometry or NMR to determine the isotopic enrichment in downstream metabolites.

-

Protocol 2: In Vivo Metabolic Tracing in Animal Models

This protocol describes the administration of this compound to animal models for in vivo metabolic studies.[3]

-

Tracer Preparation:

-

Dissolve this compound in a sterile vehicle, such as saline or PBS, to the desired concentration.

-

Sterile-filter the solution before administration.

-

-

Animal Administration:

-

Intravenous (IV) Injection: For rapid delivery, inject the tracer solution as a bolus into the tail vein.

-

Oral Gavage: For studies involving intestinal absorption, administer the tracer solution directly into the stomach.

-

Drinking Water: For long-term labeling studies, this compound can be added to the drinking water.[10][11]

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points via tail vein or other appropriate methods to monitor plasma concentrations and isotopic enrichment.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction and Analysis:

-

Homogenize the frozen tissues in an appropriate extraction solvent.

-

Follow the metabolite extraction and analysis steps as described in Protocol 1.

-

Protocol 3: Using this compound as an Internal Standard

This protocol details the use of this compound for the accurate quantification of glucose in biological samples by isotope dilution mass spectrometry (IDMS).[8]

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled D-Glucose of a known concentration.

-

Prepare a stock solution of this compound.

-

Create a series of calibration standards by spiking known concentrations of the unlabeled D-Glucose stock solution into a representative matrix (e.g., glucose-free plasma).

-

Add a fixed amount of the this compound internal standard stock solution to each calibrator.

-

-

Sample Preparation:

-

Aliquot the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

-

Add the same fixed amount of the this compound internal standard working solution to the sample.

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into an LC-MS/MS system.

-

Monitor the specific mass transitions for both unlabeled glucose and this compound.

-

Generate a calibration curve by plotting the ratio of the peak area of unlabeled glucose to the peak area of this compound against the concentration of the unlabeled glucose standards.

-

Calculate the concentration of glucose in the unknown samples using the calibration curve.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. columbia.edu [columbia.edu]

An In-depth Technical Guide to the Stability and Storage of D-Glucose-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucose-d7, a deuterated isotopologue of D-glucose. Ensuring the integrity of this critical reagent is paramount for its effective use in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines the factors influencing its stability, potential degradation pathways, and standardized protocols for stability assessment.

Core Stability Profile

This compound is a stable, solid compound when stored under appropriate conditions. Its stability profile is considered to be comparable to that of unlabeled D-glucose. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the molecule's inherent chemical stability; however, minor kinetic isotope effects may slightly slow the rate of certain degradation reactions. The primary environmental factors that can affect the stability of this compound are temperature, moisture, and light.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for both short-term and long-term preservation.

| Form | Condition | Temperature | Duration | Recommendations |

| Solid (Powder) | Short-term | Room Temperature | Days to Weeks | Stable for routine shipping and handling.[1] |

| Long-term | 4°C | Up to 2 years | For extended preservation of the solid compound.[1] | |

| -20°C | Up to 3 years | Optimal for long-term archival.[1] | ||

| In Solvent | Short-term | -20°C | Up to 1 month | For working solutions. |

| Long-term | -80°C | Up to 6 months | For stock solutions to minimize degradation.[1] |

General Handling Guidelines:

-

Hygroscopicity: this compound is hygroscopic and should be handled in a dry environment, such as a glove box or a room with controlled humidity, to prevent moisture absorption.

-

Light Sensitivity: To prevent potential photo-degradation, the compound should be stored in light-resistant containers.[2][3]

-

Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use tightly sealed, appropriate containers to protect from moisture and atmospheric contaminants.[4]

Potential Degradation Pathways

The degradation of this compound is expected to follow the same pathways as unlabeled D-glucose. The primary mechanisms of degradation are caramelization at high temperatures and the Maillard reaction in the presence of amino acids.

Caption: Key environmental factors influencing the stability of this compound.

At elevated temperatures, particularly above its melting point, D-glucose undergoes caramelization, a complex series of reactions that result in the formation of various furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), and colored polymeric compounds.

In the presence of amino acids, this compound can undergo the Maillard reaction, a non-enzymatic browning reaction. This multi-step process is initiated by the condensation of the glucose molecule with an amino acid, leading to the formation of a Schiff base and subsequently an Amadori product. Further reactions can produce a wide array of compounds, including flavor and aroma molecules, as well as brown nitrogenous polymers known as melanoidins. Key intermediates in glucose degradation, especially under heat, include 3-deoxyglucosone (B13542) (3-DG) and 3,4-dideoxyglucosone-3-ene (3,4-DGE).

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with established pharmaceutical guidelines to ensure the quality and reliability of the material over time. The following outlines a general protocol for such a study.

Caption: A typical experimental workflow for assessing the stability of this compound.

1. Objective: To evaluate the stability of this compound under various storage conditions and establish a recommended re-test period or shelf life.

2. Materials:

-

This compound (at least three different batches)

-

Appropriate primary and secondary packaging materials

-

Calibrated stability chambers with controlled temperature and humidity

3. Analytical Methodology: A validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) is a common choice for carbohydrate analysis. The method must be able to separate and quantify this compound from its potential degradation products.

4. Stability Study Design:

-

Long-Term Stability Study:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Accelerated Stability Study:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 3, and 6 months.

-

5. Test Parameters: The following parameters should be monitored at each time point:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the this compound content.

-

Purity: Determination of the chemical purity, including the identification and quantification of any degradation products.

-

Isotopic Purity: Verification of the deuterium enrichment using mass spectrometry or NMR.

-

Water Content: Measurement of the water content by Karl Fischer titration.

6. Data Evaluation: The data collected will be evaluated to determine the rate of degradation, if any, under the different storage conditions. This information will be used to establish a re-test period, which is the time frame during which the this compound is expected to remain within its specifications when stored under the defined conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

Methodological & Application

Protocol for D-Glucose-d7 Administration in Cell Culture for Metabolic Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction